molecular formula C8H5Cl2N B1313887 6,7-Dichloro-1H-indole CAS No. 57817-08-0

6,7-Dichloro-1H-indole

Cat. No. B1313887
CAS RN: 57817-08-0
M. Wt: 186.03 g/mol
InChI Key: UWHWAXCLSNQVAG-UHFFFAOYSA-N
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Description

6,7-Dichloro-1H-indole is an organic compound with the molecular formula C8H5Cl2N . It has a molecular weight of 186.04 and is solid in its physical form . The IUPAC name for this compound is 6,7-dichloro-1H-indole .


Synthesis Analysis

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The molecular structure of 6,7-Dichloro-1H-indole is represented by the InChI code: 1S/C8H5Cl2N/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Physical And Chemical Properties Analysis

6,7-Dichloro-1H-indole has a density of 1.5±0.1 g/cm3 . It has a boiling point of 331.3±22.0 °C at 760 mmHg . The compound is solid in its physical form .

Scientific Research Applications

6,7-Dichloro-1H-indole: A Comprehensive Analysis of Scientific Research Applications

Pharmacological Research: Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These properties make them valuable in pharmacological research for developing new therapeutic agents .

Drug Synthesis: The structural motif of indole is prevalent in many natural and synthetic biologically active compounds. Indoles are used in the synthesis of various drugs for treating cancer, microbial infections, and other disorders .

Molecular Docking Studies: Indole derivatives are utilized in molecular docking studies to explore potential anti-HIV-1 activities. This application is crucial for understanding the interaction between drugs and their targets at the molecular level .

Plant Hormone Research: Indole-3-acetic acid, a derivative produced by the degradation of tryptophan in plants, is a plant hormone with significant roles in plant growth and development. Research into indole derivatives can provide insights into plant physiology .

Chemical Synthesis: Indoles serve as versatile building blocks in chemical synthesis, including cycloaddition reactions and other complex transformations that are essential in creating new chemical entities .

Neuropharmacology: Given the structural similarity to serotonin and melatonin, indole derivatives are studied for their potential effects on the nervous system and could be used to develop treatments for neurological disorders.

Cancer Therapy: Some indole derivatives have shown promise in inducing apoptosis in cancer cells, making them candidates for cancer therapy research .

Ion Channel Research: Indole compounds have been studied for their ability to activate human IK and SK Ca2±activated K+ channels, which are important for understanding ion channel function and regulation .

Synthesis of indole derivatives as prevalent moieties present in … A brief review of the biological potential of indole derivatives Indole as a Versatile Building Block in Cycloaddition Reactions … Recent progress in biologically active indole hybrids: a mini review … Activation of human IK and SK Ca2+ -activated K+ channels by NS309 (6,7 …

Mechanism of Action

Target of Action

6,7-Dichloro-1H-indole, like many indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and has been shown to bind with high affinity to these targets . This makes it a valuable compound for the development of new useful derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 6,7-Dichloro-1H-indole may interact with its targets in a way that modulates these biological processes.

Pharmacokinetics

The properties of indole derivatives can vary widely, and their bioavailability can be influenced by factors such as their chemical structure and the presence of functional groups .

Result of Action

The molecular and cellular effects of 6,7-Dichloro-1H-indole’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . These effects could include antiviral, anti-inflammatory, and anticancer activities, among others .

Action Environment

The action, efficacy, and stability of 6,7-Dichloro-1H-indole can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, temperature, and the specific biological environment can all impact the compound’s action .

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H313, H315, H319, H320 . Precautionary statements include P202, P233, P261, P264, P270, P271, P280, P302, P304, P305, P312, P330, P338, P340, P351, P352, P362, P403 .

Future Directions

While specific future directions for 6,7-Dichloro-1H-indole are not mentioned in the search results, indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

6,7-dichloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHWAXCLSNQVAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CN2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60483512
Record name 6,7-DICHLORO-1H-INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57817-08-0
Record name 6,7-DICHLORO-1H-INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

800 ml of a 1M solution of vinylmagnesium bromide in THF are cooled to −45° C. under a nitrogen atmosphere, a solution of 51.2 g of 2,3-dichloronitrobenzene in 1000 ml of THF is then added dropwise and the mixture is left stirring at −30° C. for 1 hour. The reaction mixture is poured onto 1000 ml of a saturated NH4Cl solution and extracted with ether, the combined organic phases are washed with water and with a saturated NaCl solution and dried over MgSO4, and the solvents are evaporated under vacuum. The residue is chromatographed on silica gel, elution being carried out with a cyclohexane/EtOAc mixture (95/5; v/v). 27.75 g of the expected compound are obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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